molecular formula C8H7F2NO3 B2910932 1-(2,2-Difluoroethoxy)-2-nitrobenzene CAS No. 937602-86-3

1-(2,2-Difluoroethoxy)-2-nitrobenzene

Cat. No.: B2910932
CAS No.: 937602-86-3
M. Wt: 203.145
InChI Key: MMBPOWLRKHSHPW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-nitrobenzene typically involves the introduction of the difluoroethoxy group to a nitrobenzene derivative. One common method includes the reaction of 2-nitrophenol with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-nitrophenol is replaced by the difluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: Although less common, the benzene ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2,2-Difluoroethoxy)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzene derivatives.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: Potential applications in the development of pharmaceuticals and agrochemicals. The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Research into its derivatives for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert biological activity .

Comparison with Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Another compound with a difluoroethoxy group, used in similar applications.

    2,2-Difluoroethoxybenzene: Shares the difluoroethoxy group but lacks the nitro group, leading to different chemical properties and reactivity.

Uniqueness: 1-(2,2-Difluoroethoxy)-2-nitrobenzene is unique due to the combination of the difluoroethoxy and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBPOWLRKHSHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave tube a mixture of 1-fluoro-2-nitrobenzene (100 mg, 0.7 mmol), potassium carbonate (193 mg, 1.4 mmol), and 2,2-difluoroethanol in N,N-dimethylformamide (2 ml) was heated in a microwave oven at 120° C. for 20 minutes. For the workup, the reactrion mixture was poured into water (5 ml). The precipitated product was filtered and the aqueous layer was extracted with ether. The combined organic layers were dried and evaporated to yield together with the precipitated material 130 mg (85%) of the 1-(2,2-difluoro-ethoxy)-2-nitro-benzene which was sufficiently pure to be engaged in the next step without further purification; (calculated) C8H7F2NO3 [203.15]; (found) [M+H]+=204.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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